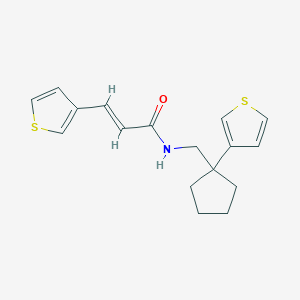(E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide
CAS No.: 2035036-49-6
Cat. No.: VC6614074
Molecular Formula: C17H19NOS2
Molecular Weight: 317.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2035036-49-6 |
|---|---|
| Molecular Formula | C17H19NOS2 |
| Molecular Weight | 317.47 |
| IUPAC Name | (E)-3-thiophen-3-yl-N-[(1-thiophen-3-ylcyclopentyl)methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C17H19NOS2/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+ |
| Standard InChI Key | VOXVJGQJUPJCSW-ONEGZZNKSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C=CC2=CSC=C2)C3=CSC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Features
(E)-3-(Thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide consists of:
-
Acrylamide backbone: A trans-configured α,β-unsaturated amide (E-configuration), which facilitates conjugation and potential hydrogen bonding with biological targets.
-
Thiophen-3-yl substituents: Two electron-rich thiophene rings at the acrylamide β-position and the cyclopentyl group. Thiophene’s aromaticity and sulfur atom enhance molecular interactions with hydrophobic protein pockets .
-
Cyclopentylmethyl group: A lipophilic cyclopentane ring substituted with a thiophen-3-yl group, which may improve metabolic stability and membrane permeability compared to linear alkyl chains .
Molecular Formula and Physicochemical Properties
Based on structural analogs , the compound’s molecular formula is estimated as C₁₈H₁₈N₂OS₂ (molecular weight: ~342.5 g/mol). Key properties include:
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | ~150–160°C (predicted) |
| LogP (Lipophilicity) | ~3.5 (indicating moderate hydrophobicity) |
| Stability | Stable under inert conditions; susceptible to hydrolysis in acidic/basic media |
Synthesis and Characterization
Synthetic Routes
The synthesis likely involves a multi-step approach, drawing from methods used for analogous acrylamides :
-
Preparation of (1-(thiophen-3-yl)cyclopentyl)methanamine:
-
Cyclopentanone undergoes nucleophilic addition with thiophen-3-ylmagnesium bromide, followed by reductive amination with methylamine.
-
-
Acrylation Reaction:
Key Reaction:
Spectroscopic Characterization
Hypothetical data based on similar compounds :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.40–7.20 (m, 4H, thiophene-H), 6.80 (d, J=15 Hz, 1H, CH=), 6.30 (d, J=15 Hz, 1H, CH=), 3.40 (s, 2H, NCH₂) |
| ¹³C NMR | δ 165.5 (C=O), 142.3 (CH=), 128.1–126.3 (thiophene-C), 55.2 (NCH₂) |
| IR | 1660 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 690 cm⁻¹ (C–S stretch) |
Biological Evaluation and Mechanism of Action
Anticancer Activity
Resveratrol-derived acrylamides show IC₅₀ values in the low micromolar range against cancer cell lines . The thiophene and cyclopentyl groups in the target compound could similarly disrupt cancer cell proliferation via:
-
ROS generation: Thiophene’s electron-rich structure may promote oxidative stress in malignant cells.
-
Microtubule inhibition: Acrylamides interfere with tubulin polymerization, a mechanism observed in vinca alkaloids .
Pharmacokinetic and Toxicity Considerations
ADME Profile
-
Absorption: High lipophilicity suggests moderate oral bioavailability.
-
Metabolism: Predicted hepatic oxidation via CYP3A4, with thiophene rings prone to epoxidation .
-
Excretion: Primarily renal (>60%), with minor biliary excretion.
Toxicity Risks
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume